![molecular formula C16H9N3O4S2 B3305073 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 922455-82-1](/img/structure/B3305073.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Overview
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has emerged as an important scaffold with many biological properties. Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .
Synthesis Analysis
Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .Molecular Structure Analysis
Benzofuran’s chemical structure is composed of fused benzene and furan rings . The structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .Chemical Reactions Analysis
Benzofuran exhibited potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine, is 292.4 g/mol . The exact mass and monoisotopic mass are also 292.06703418 g/mol . The compound has a topological polar surface area of 66.3 Ų .Mechanism of Action
Target of Action
Benzofuran and thiazole moieties, which are part of the compound, are known to interact with various biological targets . For instance, benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells . Thiazole derivatives, on the other hand, have been found in many potent biologically active compounds, such as antiretroviral and antineoplastic drugs .
Biochemical Pathways
For instance, benzofuran derivatives have been reported to have anti-hepatitis C virus activity . Thiazole derivatives are found in many biologically active compounds, including antimicrobial, antiretroviral, and antineoplastic drugs .
Pharmacokinetics
For instance, benzofuran and thiazole derivatives are known to have diverse pharmacological activities, indicating their ability to be absorbed and distributed in the body .
Result of Action
Benzofuran and thiazole derivatives have shown various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds can induce significant molecular and cellular changes.
Action Environment
For instance, lifestyle and environmental changes have been associated with the occurrence of cancer .
Advantages and Limitations for Lab Experiments
One of the major advantages of BNITTC is its broad range of applications in scientific research. The compound has shown promising results in various fields, including cancer research, anti-inflammatory research, and Alzheimer's disease research. Another advantage of BNITTC is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one of the limitations of BNITTC is its limited solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for the research on BNITTC. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Another direction is the exploration of the compound's potential applications in other fields, such as cardiovascular disease and diabetes research. Additionally, researchers can explore the mechanism of action of BNITTC in more detail to gain a better understanding of its effects in the body. Finally, clinical trials can be conducted to evaluate the safety and efficacy of BNITTC in humans, which can pave the way for its use in clinical settings.
Conclusion:
In conclusion, BNITTC is a novel chemical compound that has shown promising results in various fields of scientific research. The compound has a relatively simple synthesis method and has been found to have broad applications in cancer research, anti-inflammatory research, and Alzheimer's disease research. While there are some limitations to the use of BNITTC in lab experiments, its potential applications and future directions make it a promising compound for further research.
Scientific Research Applications
BNITTC has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. BNITTC has also been studied for its anti-inflammatory properties, where it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, BNITTC has shown potential in the treatment of Alzheimer's disease, where it has been found to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4S2/c20-15(13-5-6-14(25-13)19(21)22)18-16-17-10(8-24-16)12-7-9-3-1-2-4-11(9)23-12/h1-8H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNBAKIFBDGREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



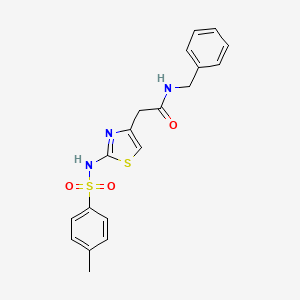
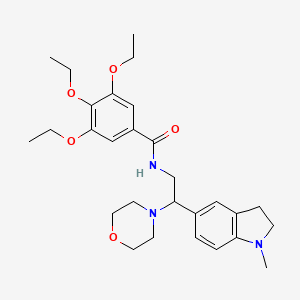
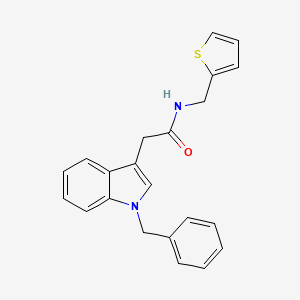
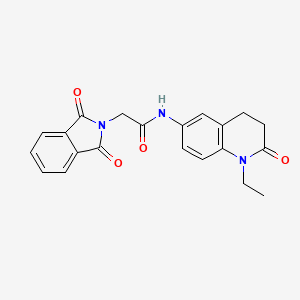
![2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3305048.png)
![2,4-dimethoxy-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3305063.png)
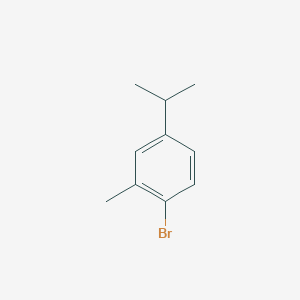
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B3305081.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B3305085.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone](/img/structure/B3305088.png)
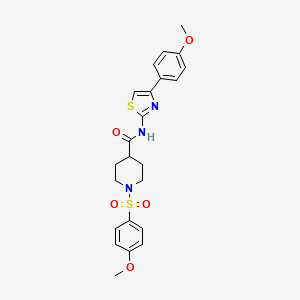
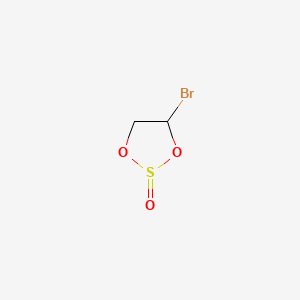
![[5-Chloro-2-(methylthio)phenyl]-hydrazineHydrochloride](/img/structure/B3305105.png)
![(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B3305114.png)